2-(5-fluoro-1H-indol-1-yl)ethan-1-ol
Overview
Description
2-(5-fluoro-1H-indol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity and Biological Evaluation :
- A study by Rao et al. (2019) demonstrated the use of nickel ferrite nanoparticles in synthesizing derivatives of 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol. These derivatives exhibited significant antioxidant and antimicrobial activities (Rao et al., 2019).
Antimicrobial and Antifungal Activities :
- Research on novel 1H-Indole derivatives, which include this compound analogs, showed promising antimicrobial and antifungal properties. These compounds were effective against various pathogens including Aspergillus niger and Candida albicans (Source not specified in the search results).
Anticonvulsant Evaluation :
- A study on indole derivatives, including those related to this compound, explored their potential as anticonvulsant agents. Specific derivatives showed significant activity in maximal electroshock tests and were effective in increasing seizure latency (Ahuja & Siddiqui, 2014).
Enantioselective Synthesis and Kinetic Resolution :
- Borowiecki et al. (2017) described an enantioselective lipase-mediated acetylation process for indolic alcohols, including derivatives of this compound. This research contributes to the efficient synthesis of N-(β-hydroxypropyl)indoles (Borowiecki et al., 2017).
Synthesis and Biological Evaluation as Anti-inflammatory Agents :
- Rehman et al. (2022) synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, related to this compound. These compounds were evaluated for anti-inflammatory activity, showing potential in medicinal chemistry (Rehman et al., 2022).
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with various cellular targets, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to various changes at the molecular and cellular levels.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-(5-fluoroindol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHVGBMDUOUPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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